molecular formula C17H16FNO3 B2355126 [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate CAS No. 1794938-42-3

[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate

Cat. No.: B2355126
CAS No.: 1794938-42-3
M. Wt: 301.317
InChI Key: SDWNXXDVUPHBNQ-UHFFFAOYSA-N
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Description

[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a synthetic organic compound of interest in medicinal chemistry and biochemical research. This molecule is a functional hybrid, incorporating both a benzylaminocarbonylmethyl ester and a fluorophenylacetate moiety. Such structural features are commonly investigated for their potential biological activities and enzyme interaction capabilities. In research settings, compounds with similar frameworks, particularly those containing benzylamino and fluorophenyl groups, have been explored as scaffolds for developing enzyme inhibitors . The presence of the fluorophenyl group can influence the molecule's electronic properties and binding affinity, making it a valuable probe for structure-activity relationship (SAR) studies. Similarly, the benzylamino group is a recurrent pharmacophore in molecules designed to interact with biological targets . This reagent is intended for use in laboratory experiments, including but not limited to, the synthesis of more complex derivatives, in vitro screening assays, and as a standard in analytical chemistry. Researchers can utilize this compound to explore new chemical spaces in drug discovery and development. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-15-8-4-7-14(9-15)10-17(21)22-12-16(20)19-11-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWNXXDVUPHBNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)COC(=O)CC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Mechanisms

General Synthetic Strategy

The synthesis involves three primary steps:

  • Formation of the Benzylamino Group : Introduction of the benzylamine moiety via nucleophilic substitution or condensation reactions.
  • Esterification of 3-Fluorophenylacetic Acid : Activation of the carboxylic acid group for subsequent coupling.
  • Coupling of Fragments : Conjugation of the benzylamino-oxoethyl intermediate with the activated ester.
Key Intermediates
  • 3-Fluorophenylacetic Acid : Serves as the carboxylic acid precursor.
  • Benzylamine : Provides the benzylamino group.
  • Glycolic Acid Derivatives : Used to construct the oxoethyl linker.

Stepwise Preparation Protocols

Method A: Two-Step Condensation (Adapted from)
  • Synthesis of 2-(Benzylamino)-2-oxoethanol :

    • Benzylamine (1.0 equiv) reacts with glycolic acid (1.2 equiv) in the presence of N,N-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dichloromethane (DCM) at 0–5°C.
    • Yield: 78–82% after silica gel chromatography (petroleum ether:ethyl acetate = 3:1).
  • Esterification with 3-Fluorophenylacetic Acid :

    • The intermediate (1.0 equiv) is coupled with 3-fluorophenylacetic acid (1.1 equiv) using N,N-diisopropylethylamine (DIPEA) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dimethylformamide (DMF) at room temperature.
    • Yield: 70–75% after recrystallization from ethanol.
Method B: One-Pot Tandem Reaction (Adapted from)
  • Procedure :
    • Benzylamine (1.0 equiv), glycolic anhydride (1.5 equiv), and 3-fluorophenylacetic acid (1.0 equiv) are combined in DMF with catalytic Pd(OAc)₂ (2 mol%) and Cu(OAc)₂ (10 mol%).
    • The reaction proceeds at 80°C for 12 hours under nitrogen.
    • Yield: 65–68% after column chromatography (hexane:ethyl acetate = 4:1).
Method C: Microwave-Assisted Synthesis (Adapted from)
  • Procedure :
    • A mixture of benzylamine, methyl glycolate, and 3-fluorophenylacetyl chloride (1:1:1 molar ratio) is irradiated at 120°C for 15 minutes in a sealed vessel.
    • Yield: 85–88% after solvent evaporation and trituration with diethyl ether.

Optimization of Reaction Conditions

Solvent and Temperature Effects
Parameter Method A Method B Method C
Solvent DCM DMF Solvent-free
Temperature 0–5°C 80°C 120°C
Reaction Time 24 h 12 h 15 min
Yield 70–75% 65–68% 85–88%

Microwave-assisted synthesis (Method C) offers superior yields and shorter reaction times due to enhanced kinetic control.

Catalytic Systems
  • Pd/Cu Catalysis : Critical for C–N bond formation in Method B, reducing side reactions.
  • DCC/NHS : Ensures high coupling efficiency in Method A.

Purification and Characterization

Chromatographic Techniques

  • Silica Gel Chromatography :
    • Eluent systems: Petroleum ether:ethyl acetate (3:1 to 1:1).
    • Purity: >95% (HPLC).
  • Recrystallization : Ethanol or methanol yields crystalline product (m.p. 99–101°C).

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.35–7.25 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂), 4.50 (s, 2H, CH₂), 3.10 (s, 3H, OCH₃).
¹³C NMR (100 MHz, CDCl₃) δ 170.2 (C=O), 163.5 (C-F), 135.1–115.4 (Ar-C).
IR (KBr) 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O).

Comparative Analysis of Methods

Advantages and Limitations

Method Pros Cons
A High purity, scalable Long reaction time
B One-pot synthesis Requires toxic Pd/Cu catalysts
C Rapid, high yield Specialized equipment needed

Industrial Feasibility

Method C is optimal for large-scale production due to its efficiency, whereas Method A remains preferred for small-scale research.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylamino group, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can target the oxoethyl group, converting it to a hydroxyl group.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of benzylamino oxides.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural features. It may serve as a ligand in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the development of drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity makes it suitable for various applications, including the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Fluorophenyl Substituent Variations

The position of the fluorine atom on the phenyl ring significantly impacts electronic and steric properties:

  • Meta-fluorophenyl (Target Compound) : The 3-fluoro substitution creates a moderate electron-withdrawing effect, balancing lipophilicity and polarity .
  • Para-fluorophenyl (): The compound [2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 2-(4-fluorophenyl)acetate has a 4-fluorophenyl group, which enhances the electron-withdrawing effect compared to meta-substitution. This may increase ester hydrolysis stability .
Table 1: Fluorophenyl Substituent Effects
Compound Fluorine Position Key Structural Feature Potential Impact Reference
Target Compound 3-fluoro Benzylamino-oxoethyl ester Balanced polarity
[2] () 4-fluoro Dihydrobenzodioxin-amino group Enhanced stability to hydrolysis
[17] () 2-fluoro Benzoylamino-acetic acid Steric hindrance

Modifications to the Amino-Oxoethyl Core

Variations in the core structure influence reactivity and binding:

  • Thioxo Substitution (): 2-(Benzylamino)-2-thioxo-N-(3-trifluoromethyl-phenyl)acetamide replaces the oxo group with thioxo. The sulfur atom increases electron-withdrawing effects and may enhance metal chelation or alter pharmacokinetics .
  • Chlorophenyl Analog (): 2-(Benzylamino)-1-(4-chlorophenyl)-2-oxoethyl acetate substitutes fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing nature could enhance lipophilicity and membrane permeability .
  • Adamantane Derivative (): 2-(Benzylamino)-2-oxoethyl 1-adamantanecarboxylate replaces the fluorophenyl group with a bulky adamantane. This modification likely reduces solubility but improves resistance to metabolic breakdown .
Table 2: Core Structure Modifications
Compound Core Modification Functional Impact Reference
Target Compound Oxoethyl ester Standard hydrolysis susceptibility
[4] () Thioxoethyl amide Enhanced metal binding
[6] () Chlorophenyl substitution Increased lipophilicity
[13] () Adamantane carboxylate Improved metabolic stability

Ester vs. Amide Linkages

The choice of linkage affects stability and bioactivity:

  • Amide Linkage (): [2-(Benzylamino)-2-oxoethylamino]acetic acid features an amide bond, which is more hydrolytically stable, favoring prolonged activity .
  • Mixed Ester-Amide (): [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] 2-[(3-chloro-1-benzothiophene-2-carbonyl)amino]acetate combines ester and amide groups, balancing stability and reactivity .

Heterocyclic and Aromatic Additions

Incorporation of heterocycles alters electronic and spatial properties:

  • Benzoxazolone () : 2-(3-methyl-2-oxo-3H-benzoxazol-6-yl)-2-oxoethyl (4-fluorophenyl)acetate introduces a benzoxazolone ring, which may confer fluorescence or kinase inhibition properties .
  • Quinoline (): The quinoline moiety in 2-(4-ethylphenoxy)acetate derivatives could improve DNA intercalation or antimicrobial activity .

Biological Activity

[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzylamino group, an oxoethyl moiety, and a 3-fluorophenylacetate group. Its structure allows for various interactions with biological targets, making it a valuable compound in drug design.

The mechanism of action involves the interaction of the benzylamino group with biological molecules through hydrogen bonding. The fluorophenyl group enhances hydrophobic interactions, which can modulate enzyme or receptor activities. This dual mechanism is crucial in the compound's efficacy against specific biological targets.

Biological Activity

Research has indicated that derivatives of [2-(Benzylamino)-2-oxoethyl] compounds exhibit significant protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. For instance, a study highlighted the protective activity of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs, with one compound showing maximal β-cell protection at an EC50 of 0.1 ± 0.01 μM .

Table 1: Summary of Biological Activities

CompoundActivity DescriptionEC50 (μM)Maximal Activity (%)
WO5mβ-cell protective0.1 ± 0.01100
5gβ-cell protective13 ± 188
5hβ-cell protective10 ± 2100

Case Studies

  • Pancreatic β-Cell Protection : A series of studies demonstrated that certain analogs derived from [2-(Benzylamino)-2-oxoethyl] compounds could significantly protect pancreatic β-cells from ER stress-induced apoptosis. The structural modifications led to improved potency and solubility, which are critical for therapeutic applications in diabetes management .
  • Enzyme Interaction Studies : The compound has been used in biochemical assays to study its interaction with various enzymes and receptors. The unique structural features allow it to act as a ligand, providing insights into enzyme kinetics and receptor binding affinities.
  • Therapeutic Potential : In medicinal chemistry applications, [2-(Benzylamino)-2-oxoethyl] derivatives are being explored for their potential as therapeutic agents targeting specific pathways involved in metabolic disorders and cancer .

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for [2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate, and how can reaction conditions be optimized?

  • Synthetic Pathways :

  • Esterification : Reacting 2-oxoethyl 2-(3-fluorophenyl)acetate with benzylamine using acid catalysts (e.g., H₂SO₄ or HCl) under reflux .
  • Multi-component Reactions : Combining benzylamine derivatives with fluorophenyl acetylating agents in one-pot reactions, as seen in structurally similar compounds .
    • Optimization Strategies :
  • Catalyst screening (e.g., Lewis acids vs. Brønsted acids).
  • Solvent selection (polar aprotic solvents like DMF may enhance yield).
  • Temperature control (reflux vs. room temperature) to minimize side reactions.

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm benzylamino and fluorophenyl moieties (e.g., aromatic proton splitting patterns and fluorine coupling) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular formula (C₁₇H₁₅FN₂O₃) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry and bond angles, though limited by crystallinity challenges in esters .

Q. What physicochemical properties are critical for handling and experimental design?

  • Key Properties :

  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, acetone) based on ester and fluorophenyl groups .
  • Stability : Susceptibility to hydrolysis under basic/acidic conditions; recommend storage at -20°C in anhydrous environments .
  • Melting Point : Expected range 120–150°C (analogous esters in and ).

Advanced Research Questions

Q. What mechanistic hypotheses exist for its biological interactions, and how can they be tested experimentally?

  • Proposed Mechanisms :

  • Enzyme Inhibition : Fluorophenyl groups may mimic natural substrates in cytochrome P450 or kinase binding pockets .
  • Receptor Modulation : Benzylamino moiety could interact with G-protein-coupled receptors (GPCRs) via hydrogen bonding .
    • Experimental Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding affinity to target proteins.
  • Kinetic Assays : Monitor enzymatic inhibition using fluorometric substrates .

Q. How does the fluorophenyl group influence structure-activity relationships (SAR) compared to non-fluorinated analogs?

  • Impact of Fluorine :

  • Enhanced Binding Affinity : Fluorine’s electronegativity increases hydrophobic interactions and metabolic stability .
  • Bioisosteric Effects : Compare with chloro- or methyl-substituted analogs (e.g., and ).
    • Methodology :
  • Computational Docking : Use software like AutoDock to predict binding poses.
  • In Vitro Assays : Test cytotoxicity and target engagement across analogs.

Q. How can conflicting bioactivity data across studies be resolved?

  • Common Contradictions :

  • Variability in IC₅₀ values due to assay conditions (e.g., cell line differences, solvent effects).
    • Resolution Strategies :
  • Standardized Protocols : Adopt uniform assay parameters (e.g., pH 7.4 buffer, DMSO ≤0.1%).
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., vs. 15).

Q. What advanced analytical methods are needed to resolve chiral or polymorphic forms?

  • Techniques :

  • Chiral HPLC : Separate enantiomers using cellulose-based columns .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphs by thermal behavior .
    • Case Study : highlights chiral analysis for benzofuran derivatives, applicable to this compound.

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